4-(4-Bromobenzamido)benzoic acid
Overview
Description
4-(4-Bromobenzamido)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is also known as BBABA and is used in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity
4-(4-Bromobenzamido)benzoic acid is involved in the synthesis of various compounds. For instance, the synthesis of pyrrole and pyrrolidine compounds involves the condensation of related benzoic acid derivatives with aromatic aldehydes. These compounds have demonstrated antibacterial and antifungal activities (Mehta, 2013).
Structural Elucidation
The structural analysis of benzamide derivatives, including those related to 4-(4-Bromobenzamido)benzoic acid, has been essential in understanding their biological and pharmacological properties. Techniques such as NMR, mass spectroscopy, and X-ray techniques are used for this purpose (Oliveira et al., 2018).
Influence on Halogen Bonds
Research on derivatives of 4-(4-Bromobenzamido)benzoic acid includes studying the strength of Br … Br type II halogen bonds in bromobenzoic acid. This research provides insights into the molecular interactions and structural dynamics of these compounds (Raffo et al., 2016).
Removal of Environmental Contaminants
The compound has applications in environmental sciences, such as the removal of emerging contaminants. Molecularly imprinted polymers synthesized using ionic liquids (ILMIPs) @ graphene oxide (GO) composites have been explored for removing metabolites of environmental contaminants, demonstrating the potential use of these compounds in environmental remediation (Das et al., 2021).
Synthesis of Novel Derivatives
Various derivatives of 4-(4-Bromobenzamido)benzoic acid have been synthesized for different applications. These include N-acyl derivatives of anthranilic acid, which have shown effectiveness against various morphological forms of Candida albicans (Slobodianiuk et al., 2019).
properties
IUPAC Name |
4-[(4-bromobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVOXSXSRZAFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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